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Compound of Interest

Compound Name: 1,3-dimethyl-1H-indazol-6-ol

CAS No.: 1416712-54-3

Cat. No.: B6253732

Get Quote

Version: 1.0 | Status: Technical Directive Scope: Scaffold Characterization, Target Validation,

and Phenotypic Screening[1]

Executive Summary & Chemical Logic
1,3-dimethyl-1H-indazol-6-ol is not merely a synthetic intermediate; it is a bioactive fragment

capable of engaging specific ATP-binding pockets and nuclear receptor ligand-binding domains

(LBDs).[1]

Chemical Probe Identity:

Core: Indazole (Bioisostere of indole/purine).[2][3]

Functional Groups: C6-Hydroxyl (H-bond donor/acceptor, mimics the phenolic A-ring of 17

-estradiol); N1/C3-Methyls (provide steric bulk and lipophilicity to fit hydrophobic pockets).
[1]
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Screening Rationale: The screening strategy must prioritize targets where the "indazol-6-ol"

motif is a known anchor.[1] Literature validates this core for Tyrosine Kinases (VEGFR,

PDGFR) and Estrogen Receptor

(ER

). Additionally, recent patent disclosures link this fragment to Histone Demethylase (KDM)
inhibition.

Physicochemical Profile & In Silico Triage
Before wet-lab screening, the compound's "drug-likeness" must be established to select

appropriate assay buffers and concentrations.[1]

Property Value (Predicted) Implication for Screening

Molecular Weight 162.19 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD).[1]

cLogP ~2.1 - 2.4

Moderate lipophilicity; requires

DMSO stock (max 0.1% in

assay).[1]

TPSA ~40 Å²

High membrane permeability

expected; suitable for cell-

based assays.[1]

pKa (Phenol) ~9.5

Ionized at high pH; maintain

physiological pH (7.[1]4) in

biochemical assays.

Primary Screening Strategy (In Vitro)
This phase utilizes high-throughput biochemical assays to identify direct target engagement.[1]

Target Class A: Kinase Profiling (The Purine Mimic)
The indazole nitrogen pair often mimics the adenine ring of ATP, binding to the hinge region of

kinases.
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Priority Targets: VEGFR2, PDGFR

, FLT3.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Rationale: The 6-OH group can extend towards the solvent front or form water-mediated

bridges in the ATP pocket.[1]

Target Class B: Nuclear Receptors (The Estrogen Mimic)
The 6-hydroxyindazole core is a bioisostere for the A-ring of estradiol.[1]

Priority Targets: Estrogen Receptor

(ER

) vs. ER

(Selectivity screen).

Methodology: Fluorescence Polarization (FP) Competitor Assay.

Rationale: Indazole derivatives have shown >100-fold selectivity for ER

, useful for neuroprotective or anti-inflammatory indications without ER

-mediated proliferative side effects.[1]

Target Class C: Epigenetic Modulators[1]
Priority Targets: Lysine Demethylases (KDM/JmjC domain).

Methodology: AlphaLISA Homogeneous Assay.

Rationale: Patent literature (WO2014151106A1) identifies this scaffold as a building block for

histone demethylase inhibitors.

Experimental Protocols
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Protocol 1: TR-FRET Kinase Binding Assay
(Lanthascreen)
Objective: Determine

against VEGFR2/FLT3.[1]

Reagent Prep:

Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35.

Compound Prep: 3-fold serial dilution of 1,3-dimethyl-1H-indazol-6-ol in 100% DMSO

(Top conc: 10 mM).[1]

Assay Assembly (384-well low volume plate):

Add 2.5 nL of compound (acoustic dispensing).

Add 5

L of Kinase/Antibody mixture (Eu-anti-GST antibody + GST-tagged Kinase).[1]

Add 5

L of Tracer (AlexaFluor 647-labeled ATP competitive tracer).[1]

Incubation:

Incubate for 60 minutes at Room Temperature (dark).

Readout:

Measure Fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

Calculate TR-FRET Ratio =

.[1]
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Data Analysis:

Fit data to a sigmoidal dose-response equation (variable slope).[1]

Protocol 2: ER Fluorescence Polarization Competition
Objective: Assess ligand binding affinity relative to Estradiol.

Reagent Prep:

Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM DTT.[1]

Tracer: Fluormone™ ES2 (1 nM final).

Protein: Recombinant Human ER

LBD (20 nM final).

Workflow:

Dispense 20

L of ER

/Tracer complex into black 384-well plates.[1]

Add 0.5

L of test compound (1,3-dimethyl-1H-indazol-6-ol).[1]

Include High Control (Estradiol, 10

M) and Low Control (DMSO).

Incubation:

2 hours at Room Temperature to reach equilibrium.

Detection:
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Measure Fluorescence Polarization (mP) values.

A decrease in mP indicates displacement of the tracer by the test compound.

Visualization of Screening Logic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6253732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Figure 1: Decision tree for profiling 1,3-dimethyl-1H-indazol-6-ol, moving from structural

hypothesis to phenotypic validation.

Data Interpretation & Hit Validation
To validate 1,3-dimethyl-1H-indazol-6-ol as a genuine hit rather than a promiscuous

aggregator (PAINS), adhere to these criteria:

Z-Factor: Ensure the assay Z' > 0.5.

Hill Slope: The dose-response curve must have a Hill slope between 0.8 and 1.[1]2. Slopes >

2.0 suggest aggregation or non-specific denaturation.

Shift Assays: Perform the kinase assay at high (

) and low ATP concentrations. A shift in

confirms ATP-competitive binding (Type I/II inhibition).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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